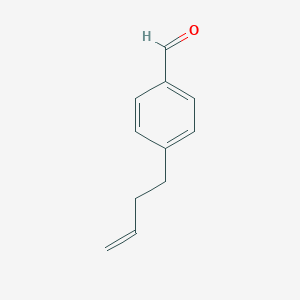

4-(But-3-EN-1-YL)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

137658-83-4 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-but-3-enylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |

InChI Key |

TUXSJJDWEGILLX-UHFFFAOYSA-N |

SMILES |

C=CCCC1=CC=C(C=C1)C=O |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(But-3-en-1-yl)benzaldehyde

[1][2]

Executive Summary

4-(But-3-en-1-yl)benzaldehyde is a bifunctional organic intermediate characterized by a benzaldehyde core substituted at the para position with a homoallylic chain (but-3-en-1-yl).[1] Its chemical value lies in its orthogonal reactivity : the aldehyde function allows for condensation, reduction, and bioconjugation, while the terminal alkene facilitates olefin metathesis, polymerization, or "click" thiol-ene chemistry. This dual functionality makes it a critical linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), functionalized polymers, and liquid crystal mesogens.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[2][3][4]

-

IUPAC Name: 4-(But-3-en-1-yl)benzaldehyde[1]

-

Systematic Name: 4-(3-Butenyl)benzaldehyde[1]

-

Molecular Formula:

[1] -

Molecular Weight: 160.21 g/mol [1]

Structural Properties

The molecule consists of a planar aromatic ring conjugated with a formyl group (aldehyde), creating an electron-deficient aromatic system. The para substituent is a flexible, non-conjugated aliphatic chain terminating in a vinyl group.

| Property | Value (Predicted/Experimental) | Rationale |

| Physical State | Colorless to pale yellow liquid | Analogous to 4-butylbenzaldehyde.[1] |

| Boiling Point | ~255–265 °C (at 760 mmHg) | Est. based on 4-isopropylbenzaldehyde (235°C) + methylene increments.[1] |

| Density | ~0.98 g/cm³ | Typical for alkyl-substituted benzaldehydes.[1] |

| LogP | ~3.2 | Lipophilic due to the butyl chain and aromatic ring. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water due to non-polar domains. |

Synthesis Strategies

Synthesis of 4-(But-3-en-1-yl)benzaldehyde requires careful chemoselectivity to prevent the premature reaction of the aldehyde during the installation of the alkene chain.[1]

Route A: Negishi Cross-Coupling (Recommended)

This route offers the highest fidelity by using a protected aldehyde to prevent side reactions with organometallics.

Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent with an aryl halide.[1]

Protocol:

-

Protection: Convert 4-bromobenzaldehyde to its acetal using ethylene glycol and

-TSA (cat.) in refluxing toluene (Dean-Stark trap). -

Reagent Formation: Generate (but-3-en-1-yl)zinc bromide by treating 4-bromo-1-butene with activated Zinc dust in dry THF.

-

Coupling: React the 4-bromobenzaldehyde acetal with the organozinc reagent using

(2-5 mol%) as catalyst at 60°C. -

Deprotection: Hydrolyze the acetal using dilute HCl/THF to reveal the aldehyde.

Route B: Metalation/Formylation

Direct formylation of the commercially available (or easily synthesized) 4-(but-3-en-1-yl)benzene.[1]

Protocol:

-

Precursor: 1-Bromo-4-(but-3-en-1-yl)benzene.[1]

-

Lithiation: Treat with

-Butyllithium ( -

Formylation: Quench the lithiated species with anhydrous DMF (N,N-Dimethylformamide).

-

Workup: Acidic workup releases the aldehyde.

Reactivity Profile & Orthogonality

The core value of this molecule is the ability to react the aldehyde and alkene independently.

Functional Group Logic

-

Aldehyde (C-1): Electrophilic.[1] Susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).

-

Alkene (C-4 Side Chain): Nucleophilic/Neutral.[1] Susceptible to electrophilic addition, radical addition, or metal-catalyzed redistribution.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available from this core structure.

Figure 1: Orthogonal reactivity map showing independent transformations of the aldehyde (blue paths) and alkene (red paths).[1]

Applications in Drug Development & Materials[1][7][8][9]

Linker Chemistry (PROTACs)

In Targeted Protein Degradation (TPD), the distance between the E3 ligase ligand and the Warhead is critical.

-

Utility: This molecule provides a rigid aromatic spacer + a flexible 4-carbon tether.[1]

-

Mechanism: The aldehyde attaches to an amine-containing ligand (via reductive amination), while the alkene is "clicked" to a linker chain or another ligand via Thiol-Ene coupling or Cross-Metathesis.[1]

Liquid Crystals

Para-substituted benzaldehydes are classic mesogens.[1] The butenyl tail adds flexibility and lowers the melting point, potentially stabilizing nematic phases when condensed with aniline derivatives to form Schiff bases.

Experimental Protocol: Negishi Coupling (Detailed)

Objective: Synthesis of 4-(but-3-en-1-yl)benzaldehyde diethyl acetal (Precursor).

Reagents:

-

4-Bromobenzaldehyde diethyl acetal (1.0 eq)[1]

-

(But-3-en-1-yl)zinc bromide (0.5 M in THF, 1.2 eq)[1]

- (0.03 eq)[1]

-

THF (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Catalyst Loading: Add 4-bromobenzaldehyde diethyl acetal and

to the flask. Dissolve in minimal dry THF. -

Addition: Cool to 0°C. Add the organozinc reagent dropwise via syringe to control exotherm.

-

Reaction: Warm to Room Temperature (RT), then heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Cool to RT. Quench with saturated

solution.[1][3][4] -

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

. -

Purification: Flash column chromatography (Silica gel). Note: The acetal is acid-sensitive; use 1% Triethylamine in the eluent if silica is acidic.[1]

-

Deprotection: Dissolve purified acetal in THF/1N HCl (4:1) and stir at RT for 1 hour to liberate the aldehyde.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[5] |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[6] | Wear nitrile gloves and safety goggles. |

| Sensitization | Potential skin sensitizer (Aldehyde). | Avoid contact with skin. |

| Storage | Air-sensitive (Oxidation to Benzoic acid).[1][7] | Store under Nitrogen/Argon at 4°C. |

References

-

Negishi Coupling: King, A. O., Okukado, N., & Negishi, E. I. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides.[1] Journal of the Chemical Society, Chemical Communications, (19), 683-684. Link

-

Aldehyde Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link

-

PROTAC Linker Design: Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1] Cell, 181(1), 102-114. Link[1]

-

Organozinc Preparation: Knochel, P., et al. (2011). Functionalized Organozinc Reagents. Comprehensive Organic Synthesis II. Link

Sources

- 1. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | C12H12O2 | CID 3157462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Bromo-4-(but-3-yn-1-yl)benzene | C10H9Br | CID 23202712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

Solubility Profile of 4-(But-3-en-1-yl)benzaldehyde in Organic Solvents

[1][2]

Executive Summary

4-(But-3-en-1-yl)benzaldehyde (also referred to as 4-(3-butenyl)benzaldehyde) is a bifunctional aromatic intermediate characterized by a lipophilic alkenyl side chain and a reactive formyl group.[1] Its solubility profile is governed by the competition between the hydrophobic 4-butenylphenyl moiety and the polar carbonyl functionality.[1]

This guide provides a definitive analysis of its dissolution behavior, critical for optimizing reaction media (e.g., Wittig olefination, reductive amination) and purification workflows.

Key Solubility Characteristics:

-

High Solubility: Chlorinated solvents (DCM, Chloroform), Aromatic hydrocarbons (Toluene), and Polar Aprotic solvents (THF, Acetone).

-

Moderate/Conditional Solubility: Aliphatic hydrocarbons (Hexane, Pentane) – temperature dependent.

-

Low/Insoluble: Water (Hydrophobic effect dominates).[1]

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the molecular interactions at play.

Structural Analysis[1][3][4][5]

-

Lipophilic Domain: The 4-(but-3-en-1-yl)phenyl group drives affinity for non-polar solvents via London dispersion forces and

- -

Polar Domain: The aldehyde carbonyl (

) acts as a hydrogen bond acceptor (HBA) and possesses a significant dipole moment, facilitating solubility in polar aprotic solvents and alcohols.

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) are:

| Parameter | Value ( | Mechanistic Implication |

| Dispersion ( | ~19.0 | Strong affinity for aromatics (Toluene) and chlorinated solvents.[1] |

| Polarity ( | ~6.5 | Moderate dipole allows dissolution in Acetone/EtOAc.[1] |

| H-Bonding ( | ~4.8 | Low H-bonding capability limits water solubility but permits solubility in alcohols.[1] |

Solubility Landscape by Solvent Class[2][3]

A. Non-Polar & Aromatic Solvents (High Solubility)[1][3]

-

Solvents: Toluene, Benzene, Xylene.

-

Mechanism: The aromatic ring of the solute engages in

- -

Application: Toluene is the preferred solvent for high-temperature reactions (e.g., Dean-Stark dehydration) involving this aldehyde.[1]

B. Chlorinated & Polar Aprotic Solvents (Excellent Solubility)[1][3]

-

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

-

Mechanism: These solvents match the solute's polarity (

) without requiring H-bond donation.[1] DCM is particularly effective due to its high dispersion component.[1] -

Application: DCM is the standard solvent for extraction and low-temperature reactions; THF is ideal for Grignard or organolithium additions.[1]

C. Aliphatic Hydrocarbons (Moderate Solubility)[1][3]

-

Solvents: Hexane, Pentane, Cyclohexane.

-

Mechanism: While the butyl chain is compatible, the polar aldehyde group creates a mismatch in cohesive energy density.

-

Application: Used as a crystallization anti-solvent or in column chromatography (Mobile Phase).[1] The compound typically remains soluble at room temperature but may oil out or crystallize at

C.[1]

D. Protic Solvents (Variable Solubility)[1][3]

-

Solvents: Methanol, Ethanol, Isopropanol.[2]

-

Mechanism: Soluble due to the solvent's ability to donate H-bonds to the carbonyl oxygen.[1] However, solubility decreases rapidly if water is added (the "Oiling Out" effect).

-

Application: Ethanol is suitable for reductive amination or borohydride reduction.[1]

E. Aqueous Media (Insoluble)[1][3]

-

Solubility:

(Predicted).[1] -

Mechanism: The hydrophobic effect forces the water network to reorganize around the non-polar alkyl-phenyl group, an entropically unfavorable process.

-

Implication: Aqueous washes (Brine, NaHCO

) are highly effective for removing inorganic impurities without product loss.

Experimental Determination Protocol

To validate solubility for critical formulations, use the Shake-Flask Method with HPLC Quantitation .[1]

Reagents & Equipment[1][3][6][7]

-

Solute: 4-(But-3-en-1-yl)benzaldehyde (>98% purity).[1]

-

Solvents: HPLC Grade (Toluene, MeOH, Hexane, Water).

-

Detection: HPLC-UV (Agilent 1200 or equivalent) at

.[1]

Step-by-Step Methodology

-

Saturation: Add excess solute (approx. 500 mg) to 5 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at

for 24 hours using an orbital shaker (200 rpm). -

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

m PTFE syringe filter (pre-saturated). -

Dilution: Dilute the supernatant with Acetonitrile (ACN) to fall within the linear calibration range (typically 0.1 – 1.0 mg/mL).

-

Quantification: Inject 10

L into the HPLC. Calculate concentration using a pre-established calibration curve.[1]

Self-Validating Check:

-

If the filtrate is cloudy, precipitation occurred during filtration (temperature drop). Repeat with a heated filter.

-

If the peak area is outside the calibration range, perform serial dilutions.

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection logic for 4-(But-3-en-1-yl)benzaldehyde based on process requirements.[1]

Applications in Synthesis & Purification[6]

Reaction Solvent Selection[1][3][6]

-

Wittig Olefination: Use THF (dry) .[1] The aldehyde is highly soluble, and THF supports ylide formation.

-

Reductive Amination: Use 1,2-Dichloroethane (DCE) or Methanol .[1] DCE is preferred if using Sodium Triacetoxyborohydride (STAB) to maintain solubility of the imine intermediate.

Purification Strategy

-

Flash Column Chromatography:

-

Recrystallization:

-

Generally difficult as the compound is likely a low-melting solid or oil.[1]

-

Attempt: Dissolve in minimal hot Hexane , cool to -78°C. If oiling occurs, switch to Pentane/Ether mixtures.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920815, 3-(But-3-en-1-yl)benzaldehyde. Retrieved from [Link](Note: Positional isomer used for property benchmarking).[1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility parameters).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for group contribution methods).

-

Beghetto, V., et al. (2016). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®.[1] ResearchGate. Retrieved from [Link](Reference for synthesis and workup of 4-alkylbenzaldehydes).

The Critical Role of Thermodynamics in Benzaldehyde Derivative Applications

An In-Depth Technical Guide to the Thermodynamic Properties of Para-Substituted Benzaldehyde Derivatives

This guide provides a comprehensive exploration of the thermodynamic properties of para-substituted benzaldehyde derivatives, a class of compounds essential to advancements in pharmaceuticals, agrochemicals, and materials science. For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is fundamental to predicting molecular behavior, ensuring product stability, and designing novel chemical entities with targeted functionalities.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental and computational choices, thereby providing a self-validating framework for investigation.

Para-substituted benzaldehydes are versatile chemical building blocks. Their unique reactivity makes them indispensable intermediates in the synthesis of a wide array of therapeutic agents, including antibiotics, anticonvulsants, and cardiovascular drugs.[1][4][5] Beyond synthesis, their derivatives are employed as flavoring agents, preservatives, and precursors to dyes and polymers.[5][6]

The success of these applications hinges on the compounds' thermodynamic properties. Parameters such as enthalpy of formation (ΔfH°), Gibbs free energy (ΔG°), entropy (S°), and vapor pressure dictate a molecule's stability, solubility, volatility, and reactivity.[2][7] For instance, in pharmaceutical development, the Gibbs energy of hydration is a critical predictor of a drug candidate's solubility and bioavailability, while vapor pressure is paramount for the formulation of fragrances and for assessing the environmental fate of agrochemicals.[2][7] This guide will dissect the methods used to determine these properties and analyze how the choice of a para-substituent systematically modulates them.

Experimental Determination of Thermodynamic Properties

Accurate experimental data remains the gold standard for thermodynamic characterization. A multi-technique approach is often necessary to build a complete thermodynamic profile of a compound.

Calorimetric Techniques

Calorimetry directly measures heat changes associated with physical or chemical processes, providing foundational data on enthalpy and heat capacity.

A. Differential Scanning Calorimetry (DSC)

-

Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is ideal for characterizing phase transitions. The energy absorbed during melting is a direct measure of the enthalpy of fusion (ΔfusH°), a key property reflecting the strength of the intermolecular forces in the crystalline state.

-

Key Data Generated: Melting temperature (Tm), enthalpy of fusion (ΔfusH°), and isobaric molar heat capacity (Cp,m°).[2][8][9]

Experimental Protocol: Determination of Melting Properties via DSC

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy. This ensures the accuracy and trustworthiness of the subsequent measurements.

-

Sample Preparation: Accurately weigh 1-5 mg of the purified benzaldehyde derivative into an aluminum pan and hermetically seal it. An accurate mass is critical for calculating molar enthalpy.

-

Thermal Program: Place the sample and an empty reference pan into the DSC cell.

-

Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere. The inert atmosphere prevents oxidative degradation.

-

Data Analysis: Integrate the area of the melting peak on the resulting thermogram to determine the enthalpy of fusion (ΔfusH°). The onset temperature of the peak is taken as the melting point (Tm).

B. Combustion Calorimetry

-

Principle & Causality: This technique involves completely combusting a substance in a high-pressure oxygen environment (a "bomb" calorimeter). By precisely measuring the heat released, the standard massic energy of combustion is determined, which is then used to derive the standard molar enthalpy of formation (ΔfH°) in the solid state.[8] This is one of the most fundamental thermodynamic properties, representing the net energy change when a compound is formed from its constituent elements in their standard states.

-

Key Data Generated: Standard enthalpy of combustion (ΔcH°), Standard enthalpy of formation (ΔfH°).[8][10]

Vapor Pressure Measurement

Volatility is a critical parameter governed by the equilibrium vapor pressure of a substance. Several methods are employed to measure the often very low vapor pressures of these crystalline or low-volatility liquid compounds.

A. Static Method

-

Principle & Causality: A sample is placed in an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the condensed phase is measured directly using a high-precision capacitance diaphragm manometer. This method is highly reliable for measuring the vapor pressure of both crystalline and liquid phases over a range of temperatures.[2][8]

-

Key Data Generated: Vapor pressure (p) as a function of temperature (T) for solid and liquid states.

B. Knudsen Effusion Method

-

Principle & Causality: This dynamic method is suited for compounds with very low vapor pressures. The sample is placed in a thermostated cell with a small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to the vapor pressure. This rate can be measured by mass loss (Knudsen mass-loss effusion) or by detecting the effusing molecules with a mass spectrometer (Knudsen Effusion Mass Spectrometry - KEMS).[8][9][11]

-

Key Data Generated: Sublimation vapor pressure (p) as a function of temperature (T).

Deriving Core Thermodynamic Properties

The temperature-dependent vapor pressure data is the key to unlocking other thermodynamic state functions. The Clausius-Clapeyron equation (or its integrated form, the August equation) provides the mathematical framework.[11]

ln(p/p°) = -ΔH/RT + ΔS/R

By plotting ln(p) versus 1/T, the standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be determined from the slope (-ΔH/R), and the corresponding standard molar entropy (ΔsubS° or ΔvapS°) from the y-intercept (ΔS/R).[11] The standard molar Gibbs energy of the phase transition (ΔG°) can then be calculated at a reference temperature (e.g., 298.15 K) using the fundamental relationship: ΔG° = ΔH° - TΔS°.[2][8]

Caption: Workflow for experimental determination of thermodynamic properties.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful, complementary approach to experimentation. It allows for the high-throughput screening of derivatives and provides mechanistic insights that are difficult to probe in the lab.

Quantum Chemical Methods

-

Principle & Causality: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the electronic structure of molecules. By solving approximations of the Schrödinger equation, one can obtain highly accurate molecular geometries and energies.[12] A standard workflow involves geometry optimization to find the lowest energy conformation, followed by a frequency calculation. The frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[13]

-

Trustworthiness: The choice of functional and basis set is critical for accuracy. For substituted aromatics, functionals like B3LYP or M06-2X combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets provide a good balance of accuracy and computational cost.[12][14]

-

Key Data Generated: Standard enthalpies of formation, Gibbs free energies, entropies, and heat capacities.[12][13]

Caption: Workflow for computational prediction of thermodynamic properties.

The Influence of Para-Substituents

The identity of the para-substituent profoundly alters the electronic structure and intermolecular forces of the benzaldehyde molecule, leading to predictable trends in its thermodynamic properties.

-

Volatility (Vapor Pressure): Volatility is inversely related to the strength of intermolecular forces.

-

Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH) dramatically decrease vapor pressure (increase boiling point) by introducing strong, specific intermolecular interactions.[9][11][15]

-

Polarity & Dipole Moment: Electron-withdrawing groups (EWGs) like -NO2 or -Cl increase the molecule's dipole moment, leading to stronger dipole-dipole interactions and lower volatility compared to nonpolar substituents like -CH3.[6] Conversely, electron-donating groups (EDGs) like -OCH3 can also increase polarity. The overall effect depends on the balance of forces.

-

Polarizability: Larger substituents, such as halogens (-Br, -I), increase polarizability, strengthening London dispersion forces and reducing volatility.[2][11]

-

-

Stability (Enthalpy of Formation):

-

The inherent stability of the molecule is reflected in its ΔfH°. Substituents that can engage in resonance with the aromatic ring and the carbonyl group can increase stability.

-

-

Gas-Phase Basicity (Proton Affinity):

-

The proton affinity reflects the basicity of the carbonyl oxygen. Electron-donating groups (e.g., -CH3) increase the electron density on the oxygen, making it more basic and increasing the proton affinity. Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density, lowering the proton affinity relative to unsubstituted benzaldehyde.[16]

-

Summary of Thermodynamic Data for Selected Para-Substituted Benzaldehydes

The following table summarizes key thermodynamic data to illustrate the impact of different para-substituents. Values are collated from various experimental and computational studies.

| Substituent (p-X) | Formula | ΔsubH° (kJ/mol) | Tm (K) | p at 298.15 K (Pa) | Proton Affinity (kJ/mol) |

| -H (Benzaldehyde) | C₇H₆O | ~60.1 | 247.1 | ~133[17] | ~845 |

| -Cl (4-Chlorobenzaldehyde) | C₇H₅ClO | 77.0 ± 0.5[2] | 319.43[2] | 12.3 | 828.6 ± 8.4[16] |

| -Br (4-Bromobenzaldehyde) | C₇H₅BrO | 81.6 ± 0.6[2] | 330.02[2] | 3.69 | N/A |

| -CH₃ (p-Tolualdehyde) | C₈H₈O | N/A | 267.7 | N/A | 861.6 ± 8.4[16] |

| -OCH₃ (p-Anisaldehyde) | C₈H₈O₂ | N/A | 274.6 | ~2.7 | N/A |

| -N(CH₃)₂ | C₉H₁₁NO | 95.9 ± 0.5[8] | 346.15[8] | 0.041[8] | N/A |

| -NO₂ | C₇H₅NO₃ | N/A | 379.1 | ~0.003 | N/A |

Conclusion: A Unified View for Applied Science

The thermodynamic properties of para-substituted benzaldehyde derivatives are not isolated values but part of a predictable, interconnected system. The choice of a para-substituent allows for the fine-tuning of these properties based on well-understood principles of electronic and intermolecular effects. By judiciously combining robust experimental techniques like DSC and vapor pressure measurement with the predictive power of computational methods like DFT, researchers can efficiently characterize existing compounds and rationally design new ones. This integrated approach is crucial for accelerating the development of safer pharmaceuticals, more effective agrochemicals, and innovative materials.

References

- Vertex AI Search. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.

- ResearchGate. Study on the Volatility of Four Benzaldehydes | Request PDF.

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.

- Medium. (2022, July 14). Major Uses of Benzaldehyde.

- ResearchGate. (2025, November 2). Alkyl-substituted benzaldehydes.

- MDPI. (2021, March 19). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry.

- MDPI. (2025, March 31).

- Royal Society of Chemistry. (1997). Thermodynamics of gas phase proton transfer reactions involving substituted benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2.

- Argonne National Laboratory.

- Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Hamad Bin Khalifa University. (2021, March 15). Measured solid state and sub-cooled liquid vapour pressures of benzaldehydes using knudsen effusion mass spectrometry.

- 360 Research Reports. (2025, December 29).

- ACS Omega. (2019, January 17).

- PMC. (2025, March 31).

- AIP Publishing. (2023, May 31).

- PubChem. (2021, November 4). Benzaldehyde | C6H5CHO | CID 240.

- ResearchGate.

- JETIR.org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.

- Allan Chemical Corporation.

- SciELO. Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 3. 360researchreports.com [360researchreports.com]

- 4. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 5. medium.com [medium.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 10. atct.anl.gov [atct.anl.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. pubs.aip.org [pubs.aip.org]

- 15. jetir.org [jetir.org]

- 16. Thermodynamics of gas phase proton transfer reactions involving substituted benzaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways for 4-(But-3-en-1-yl)benzaldehyde

The following technical guide details the synthesis of 4-(But-3-en-1-yl)benzaldehyde , a critical intermediate featuring a reactive aldehyde handle and a terminal alkene tether. This guide prioritizes high-fidelity cross-coupling methodologies (Suzuki-Miyaura and Negishi) over classical, lower-selectivity alkylation routes.

Executive Summary

Target Molecule: 4-(But-3-en-1-yl)benzaldehyde CAS: 153759-75-6 (Generic/Analogous Ref) Molecular Formula: C₁₁H₁₂O Applications: Homoallylic linker installation, fragment-based drug discovery (FBDD), and polymer surface modification.

This guide outlines two primary synthetic routes designed to maximize chemoselectivity and yield. The Suzuki-Miyaura pathway is recommended for laboratory-scale synthesis due to its mild conditions and tolerance of the aldehyde functionality. The Negishi pathway is presented as a robust alternative for larger-scale operations where organozinc reagents offer cost advantages.

Retrosynthetic Analysis

The strategic disconnection relies on forming the C(sp²)–C(sp³) bond between the aromatic ring and the homoallyl chain.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl halide and the alkyl metalloid.

Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended)

This pathway utilizes a B-alkyl Suzuki coupling . Unlike standard aryl-aryl couplings, sp³-hybridized alkylboronates require specific conditions to prevent β-hydride elimination.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge is the slow transmetallation of the alkylboronate compared to arylboronates. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and suppressing β-hydride elimination of the alkyl chain.

Experimental Protocol

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

3-Butenylboronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

K₃PO₄ (3.0 equiv) or Cs₂CO₃

-

Solvent: THF/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Inertion: Charge a reaction flask with 4-bromobenzaldehyde (1.85 g, 10 mmol), 3-butenylboronic acid pinacol ester (2.18 g, 12 mmol), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol). Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed THF (40 mL) and degassed water (4 mL) containing dissolved K₃PO₄ (6.36 g, 30 mmol).

-

Reaction: Heat the mixture to 70–80 °C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The aldehyde carbonyl is generally stable under these mild basic conditions.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| Key Impurity | Protodeboronation of ester (volatile), Homocoupling of halide |

| Appearance | Colorless to pale yellow oil |

Pathway B: Negishi Cross-Coupling (Scalable)

The Negishi coupling is highly effective for sp²-sp³ bond formation. Organozinc reagents are less basic than Grignards, often allowing direct coupling without protecting the aldehyde, though protection (acetal) guarantees higher yields.

Mechanistic Insight

Zinc reagents undergo rapid transmetallation to Palladium. The lower polarity of the C-Zn bond compared to C-Mg reduces nucleophilic attack on the aldehyde carbonyl.

Figure 2: Simplified Negishi Catalytic Cycle illustrating the entry of the organozinc nucleophile.

Experimental Protocol (Direct Route)

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

3-Butenylzinc bromide (0.5 M in THF, 1.3 equiv) – Commercially available or prepared from 4-bromo-1-butene and Zn dust.

-

Pd(PPh₃)₄ (5 mol%)

-

Solvent: THF (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Prep: In a glovebox or under Argon, dissolve 4-bromobenzaldehyde (10 mmol) and Pd(PPh₃)₄ (0.5 mmol) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0 °C . Add the solution of 3-butenylzinc bromide (13 mmol, 26 mL) dropwise over 20 minutes. Note: Slow addition prevents exotherms that could degrade the aldehyde.

-

Reaction: Warm to room temperature and stir for 4–6 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Diethyl Ether. The zinc salts will remain in the aqueous phase.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Note on Protection: If the aldehyde yield is low (<50%) due to side reactions, convert 4-bromobenzaldehyde to 2-(4-bromophenyl)-1,3-dioxolane (using ethylene glycol/pTSA) prior to coupling. Deprotect with 1M HCl/THF after the coupling.

Comparison of Methodologies

| Feature | Suzuki-Miyaura (Pathway A) | Negishi (Pathway B) |

| Reagent Stability | High (Boronic esters are shelf-stable) | Low (Organozincs are moisture sensitive) |

| Functional Group Tolerance | Excellent (Aldehyde compatible) | Good (Aldehyde compatible, best if protected) |

| Reaction Conditions | Aqueous/Organic biphasic, mild heat | Strictly Anhydrous, 0 °C to RT |

| Purification | Easy (Boron byproducts wash away) | Moderate (Zinc salts can cause emulsions) |

| Cost | Higher (Pd(dppf) + Boronate) | Lower (Simple Zn reagents) |

References

-

Suzuki-Miyaura Coupling Review : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Alkyl-Aryl Suzuki Coupling : Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

-

Negishi Coupling Overview : Negishi, E. (2002). A Genealogy of Pd-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40. Link

-

Functionalized Organozincs : Knochel, P., et al. (2004). Functionalized Organozinc Reagents: A New Class of Versatile Intermediates. Synlett, 2004(8), 1435–1438. Link

Reactivity profile of terminal alkene benzaldehydes

Executive Summary

Terminal alkene benzaldehydes (e.g., 4-vinylbenzaldehyde) represent a class of "Janus" building blocks in organic synthesis and drug discovery. Possessing two distinct electrophilic sites—the carbonyl carbon and the terminal alkene—they offer orthogonal reactivity profiles that are essential for diversity-oriented synthesis (DOS) and the construction of covalent inhibitors.

This guide analyzes the electronic interplay between the formyl and vinyl moieties, delineates chemoselective protocols for independent functionalization, and provides self-validating experimental workflows. The focus is on preventing "cross-talk" between functional groups, such as the unwanted polymerization of the styrene moiety during aldehyde manipulation or catalyst poisoning during metathesis.

Structural Analysis & Electronic Properties[1]

The reactivity of terminal alkene benzaldehydes is governed by the conjugation path between the aldehyde and the alkene.

Conjugated Systems (Styrenyl)

In 4-vinylbenzaldehyde , the alkene is conjugated with the aromatic ring, which is further conjugated with the electron-withdrawing formyl group.

-

Aldehyde Character: Highly electrophilic due to the electron-withdrawing nature of the phenyl ring.

-

Alkene Character: Electron-deficient compared to isolated alkenes. It acts as a Michael acceptor precursor and is prone to radical polymerization.

-

Hammett Correlation: The vinyl group (

) is weakly electron-donating by resonance but inductively withdrawing, while the formyl group (

Non-Conjugated Systems (Allylic/Homoallylic)

In 4-allylbenzaldehyde , the methylene spacer breaks conjugation.

-

Reactivity: The alkene behaves as an isolated terminal olefin, making it a superior substrate for cross-metathesis (Type I alkene) compared to the styrenyl analog (Type II/III alkene).

Chemoselective Transformations

The core challenge in utilizing these scaffolds is achieving orthogonality : reacting one functional group while preserving the other.

Scenario A: Aldehyde Functionalization (Alkene Preservation)

Target: Reductive Amination, Oxidation, or Nucleophilic Addition.

The primary risk here is the reduction of the alkene (hydrogenation) or polymerization.

-

Recommended Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

-

Mechanism: STAB is mild and requires protonation of the imine intermediate to become an active hydride donor. It is kinetically inert toward isolated and conjugated alkenes.

-

Contraindications: Avoid catalytic hydrogenation (H₂/Pd-C) which will reduce the styrene double bond rapidly. Avoid harsh Lewis acids which may trigger cationic polymerization of the styrene.

Scenario B: Alkene Functionalization (Aldehyde Preservation)

Target: Olefin Metathesis, Heck Coupling, or Hydroboration.

The primary risk is aldehyde interference with transition metal catalysts (e.g., formation of stable Ru-CO complexes in metathesis).

-

Recommended Catalyst: Grubbs 2nd Generation (Ru-based).

-

Mechanism: The N-heterocyclic carbene (NHC) ligand provides sufficient steric bulk and electron density to prevent aldehyde coordination/poisoning.

-

Contraindications: Schrock catalysts (Mo/W) are generally oxophilic and incompatible with free aldehydes unless protected as acetals.

Visualizing Reactivity Pathways

The following diagram maps the divergent reactivity of 4-vinylbenzaldehyde, highlighting the reagents required to access specific chemical space without cross-reactivity.

Figure 1: Divergent reactivity map of 4-vinylbenzaldehyde showing orthogonal synthetic pathways.

Experimental Protocols

These protocols are designed to be self-validating . The completion of the reaction is indicated not just by time, but by specific spectroscopic or chromatographic markers described in the "Validation" steps.

Protocol A: Chemoselective Reductive Amination

Objective: Amination of the aldehyde while preserving the terminal alkene.

Materials:

-

4-Vinylbenzaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Acetic Acid (catalytic, optional)

Workflow:

-

Imine Formation: Dissolve 4-vinylbenzaldehyde and the amine in DCE (0.1 M concentration) under N₂ atmosphere. Stir for 30–60 minutes.

-

Validation: Monitor by TLC. The aldehyde spot (usually UV active, stains with DNP) should disappear, replaced by a less polar imine spot.

-

-

Reduction: Add STAB in one portion. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA. Stir at room temperature for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1][2]

Self-Validation System:

-

¹H NMR Check:

-

Success: Disappearance of the aldehyde proton (~10.0 ppm, singlet). Appearance of benzylic amine protons (~3.8 ppm).

-

Integrity Check: Retention of the vinylic protons. Look for the characteristic ABX system of the styrene: ~6.7 ppm (dd), ~5.8 ppm (d), ~5.3 ppm (d). If these integrals decrease or multiplets shift upfield to 1.0–2.0 ppm, you have reduced the alkene (failure).

-

Protocol B: Aldehyde-Tolerant Cross-Metathesis

Objective: Functionalization of the alkene using Grubbs II catalyst without protecting the aldehyde.

Materials:

-

4-Vinylbenzaldehyde (1.0 equiv)

-

Cross-partner Olefin (2.0–3.0 equiv, Type I alkene preferred)

-

Catalyst: Grubbs 2nd Generation (2–5 mol%)

-

Solvent: DCM (Degassed, Anhydrous)

Workflow:

-

Setup: In a flame-dried flask, dissolve the aldehyde and cross-partner in degassed DCM (0.05 M).

-

Initiation: Add Grubbs II catalyst as a solid or solution. Fit with a reflux condenser if the partner is non-volatile; use a sealed tube if the partner is a gas/volatile.

-

Reflux: Heat to 40°C for 4–12 hours.

-

Note: The solution should turn from brownish-green to brown. If it turns black immediately, decomposition occurred.

-

Self-Validation System:

-

¹H NMR Check:

-

Success: Shift of the vinylic protons. The terminal alkene peaks (5.3/5.8 ppm) will disappear, replaced by internal alkene signals (typically 6.0–6.5 ppm depending on the partner).

-

Integrity Check: The aldehyde proton at 10.0 ppm must remain a sharp singlet. If it disappears or broadens, the catalyst may have coordinated or a side reaction (e.g., decarbonylation) occurred.

-

Data Summary: Reactivity & Compatibility

| Reagent / Condition | Target Group | Effect on Aldehyde | Effect on Alkene | Compatibility |

| NaBH₄ / MeOH | Aldehyde | Reduces to Alcohol | None (usually) | High |

| H₂ / Pd-C | Both | Reduces to Alcohol | Reduces to Alkane | Low (Non-selective) |

| NaBH(OAc)₃ | Aldehyde | Reductive Amination | Inert | Excellent |

| Grubbs II | Alkene | Inert | Metathesis | High |

| Schrock Catalyst | Alkene | Reacts (Oxophilic) | Metathesis | Low (Requires protection) |

| m-CPBA | Alkene | Inert (slow) | Epoxidation | Medium (Aldehyde may oxidize) |

| Aq. Acid (H₂SO₄) | Both | Hydration/Prins | Hydration | Complex (Prins Cyclization) |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Trnka, T. M., & Grubbs, R. H. (2001). "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story." Accounts of Chemical Research. Link

-

Vora, H. U., et al. (2012). "C–H Functionalization of Aldehydes." Chemical Society Reviews. Link

-

Snider, B. B. (2014). "The Prins Reaction and Carbonyl Ene Reaction." Comprehensive Organic Synthesis. Link

-

LookChem. (n.d.). "4-VINYL-BENZALDEHYDE CAS 1791-26-0 Properties and Applications." Link

Sources

An In-depth Technical Guide to Bifunctional Linkers Containing Aldehyde and Alkene Groups

Abstract

Bifunctional linkers are foundational tools in modern chemical biology, drug development, and materials science, enabling the precise covalent assembly of distinct molecular entities. This guide provides a comprehensive technical overview of a versatile class of these reagents: bifunctional linkers featuring both an aldehyde and an alkene functional group. We will delve into the synthesis, reactivity, and strategic applications of these linkers, with a particular focus on their utility in constructing complex bioconjugates. The orthogonal reactivity of the aldehyde and alkene moieties allows for sequential and site-specific modifications of biomolecules, a critical requirement for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document will serve as a detailed resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Power of Orthogonal Chemistries

In the intricate world of molecular engineering, the ability to selectively modify one part of a complex molecule without affecting another is paramount. This principle of "orthogonal chemistry" is the cornerstone of modern bioconjugation. Bifunctional linkers are the physical embodiment of this principle, acting as molecular bridges with two distinct reactive "heads," each capable of engaging in a specific chemical transformation under a unique set of conditions.[1]

This guide focuses on the unique pairing of an aldehyde and an alkene within a single linker molecule. The aldehyde group, a reactive carbonyl, readily participates in nucleophilic addition reactions, most notably forming stable oxime or hydrazone linkages with aminooxy or hydrazide groups, respectively. These reactions are highly chemoselective and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[2][3]

Concurrently, the alkene functionality provides a versatile handle for a different set of powerful transformations, primarily the thiol-ene "click" reaction. This radical-mediated addition of a thiol to a double bond is highly efficient, proceeds with anti-Markovnikov regioselectivity, and exhibits excellent functional group tolerance.[4] The orthogonality of these two chemistries—the ability to trigger one reaction without interfering with the other—is what makes aldehyde-alkene bifunctional linkers such powerful tools for creating precisely defined molecular architectures.

The Chemistry of Aldehyde and Alkene Groups: A Tale of Two Reactivities

The Aldehyde: A Gateway to Stable Covalent Bonds

The aldehyde functional group is a cornerstone of bioconjugation due to its selective reactivity towards specific nucleophiles.[5] The most prominent reactions involve the formation of carbon-nitrogen double bonds, namely oximes and hydrazones.

-

Oxime Ligation: The reaction between an aldehyde and an aminooxy group (-ONH2) yields a highly stable oxime linkage. This reaction is chemoselective and proceeds efficiently under mildly acidic to neutral pH conditions.[6] The resulting oxime bond is significantly more stable towards hydrolysis than a hydrazone bond, making it the linkage of choice for applications requiring long-term stability in physiological environments.[7][8]

-

Hydrazone Ligation: Similarly, aldehydes react with hydrazide groups (-CONHNH2) to form hydrazone bonds. While still robust, hydrazone linkages are susceptible to hydrolysis under acidic conditions. This pH-dependent stability can be exploited for the controlled release of payloads in acidic intracellular compartments, such as endosomes and lysosomes.

The choice between an oxime and a hydrazone linkage is therefore a critical design consideration, dictated by the desired stability profile of the final conjugate.

The Alkene: A Versatile Hub for "Click" Chemistry

The alkene, or vinyl, group offers a complementary set of bioorthogonal reactions, with the thiol-ene reaction being a particularly powerful tool.

-

Thiol-Ene "Click" Reaction: This reaction involves the radical-initiated addition of a thiol (R-SH) across the double bond of an alkene, forming a stable thioether linkage.[4] The reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by light), and is orthogonal to a wide range of other functional groups, including those found in biological systems.[9] The anti-Markovnikov addition ensures a specific and predictable product.

The combination of these two distinct and controllable chemistries within a single linker molecule unlocks a powerful platform for sequential and site-specific bioconjugation.

Synthesis of Aldehyde-Alkene Bifunctional Linkers

The synthesis of a bifunctional linker containing both an aldehyde and an alkene requires a strategic approach to ensure that the two reactive groups do not interfere with each other during the synthetic route. This often involves the use of protecting groups or the introduction of one of the functionalities at a later stage of the synthesis.

A representative synthesis of a simple aldehyde-alkene bifunctional linker, 4-vinylbenzaldehyde, is presented below. 4-Vinylbenzaldehyde is a commercially available compound that serves as an excellent starting point for more complex linker designs.[10] For custom syntheses, a common strategy involves the modification of a precursor molecule containing one of the desired functionalities. For instance, an alcohol can be oxidized to an aldehyde, while a separate part of the molecule is modified to introduce an alkene.

Example Synthetic Precursor: Allyl Glyoxylate

Allyl glyoxylate contains both an aldehyde (in its hydrate form) and a terminal alkene. Its synthesis from diallyl tartrate provides a practical route to a simple bifunctional building block.[11]

Experimental Protocol: Synthesis of Allyl Glyoxylate Monohydrate [11]

-

Dissolution and Cooling: Dissolve diallyl tartrate (1.0 equivalent) in diethyl ether and cool the solution to 0°C with stirring under a nitrogen atmosphere.

-

Oxidative Cleavage: Add periodic acid (2.8 equivalents) to the cooled solution in one portion.

-

Reaction Monitoring and Work-up: Stir the reaction at 0°C for 2.5 hours. Separate the solid precipitate by decantation and filtration.

-

Washing: Wash the filtrate with a saturated solution of sodium thiosulfate (Na2S2O3) three times to quench any remaining periodic acid.

-

Purification: Remove any further solids by filtration. Dry the filtrate over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield an oil.

-

Final Purification: Purify the resulting oil by flash chromatography on silica gel to obtain the pure allyl glyoxylate monohydrate.

Orthogonal Ligation Strategies in Practice

The true power of aldehyde-alkene bifunctional linkers lies in their ability to facilitate sequential, controlled conjugations. This "orthogonal" approach is critical for building complex molecular architectures, such as antibody-drug conjugates (ADCs), where a linker must first be attached to a payload and then to the antibody in a site-specific manner.

Workflow for Orthogonal Bioconjugation:

The following diagram illustrates a general workflow for the orthogonal modification of a biomolecule (e.g., a protein) using an aldehyde-alkene bifunctional linker.

Caption: Orthogonal ligation workflow using an aldehyde-alkene bifunctional linker.

Experimental Protocol: Sequential Protein Modification

This protocol outlines a general procedure for the two-step modification of a protein containing a free cysteine residue.

Step 1: Oxime Ligation of the Linker to a Payload

-

Reagent Preparation: Dissolve the aldehyde-alkene bifunctional linker and the aminooxy-functionalized payload in a suitable buffer (e.g., phosphate buffer, pH 6.0).

-

Reaction: Mix the linker and payload solutions and allow the reaction to proceed at room temperature for 2-4 hours.

-

Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.

Step 2: Thiol-Ene Conjugation to the Protein

-

Reagent Preparation: Dissolve the purified linker-payload conjugate and the thiol-containing protein in a degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiation: Add a photoinitiator (e.g., lithium acylphosphinate salt) to the reaction mixture.

-

Photocuring: Expose the reaction mixture to UV light (365 nm) for 5-15 minutes to initiate the thiol-ene reaction.

-

Purification: Purify the final protein conjugate using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

-

Characterization: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Data Presentation: A Comparative Analysis

The selection of the appropriate ligation chemistry is critical for the performance of the final conjugate. The following table summarizes key parameters for the aldehyde- and alkene-based reactions discussed in this guide.

| Reaction | Reactive Groups | Linkage Formed | Typical pH | Stability | Key Advantages |

| Oxime Ligation | Aldehyde + Aminooxy | Oxime (C=N-O) | 4.5 - 7.4 | High hydrolytic stability | Highly stable linkage, chemoselective |

| Hydrazone Ligation | Aldehyde + Hydrazide | Hydrazone (C=N-NH) | 6.0 - 7.4 | pH-sensitive (labile at acidic pH) | Controlled release in acidic environments |

| Thiol-Ene "Click" | Alkene + Thiol | Thioether (C-S) | 6.5 - 8.5 | High | High efficiency, rapid, bioorthogonal |

Data compiled from multiple sources, including[6][8][9][12].

Applications in Drug Development and Beyond

The unique properties of aldehyde-alkene bifunctional linkers make them highly valuable in several areas of research and development.

-

Antibody-Drug Conjugates (ADCs): In ADC development, these linkers enable the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective therapeutics with improved safety profiles.[5][13]

Caption: Structure of an Antibody-Drug Conjugate (ADC) with an aldehyde-alkene linker.

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. Aldehyde-alkene linkers can be used to connect the target-binding and E3 ligase-binding moieties.[14][15]

-

Surface Modification and Materials Science: The orthogonal reactivity of these linkers allows for the sequential functionalization of surfaces and polymers, enabling the creation of advanced materials with tailored properties.

Conclusion: A Versatile Tool for Molecular Construction

Bifunctional linkers containing aldehyde and alkene groups represent a powerful and versatile class of reagents for the precise assembly of complex molecular architectures. The orthogonal nature of their respective chemistries—oxime/hydrazone ligation for the aldehyde and thiol-ene "click" reaction for the alkene—provides researchers with a high degree of control over the conjugation process. This is particularly crucial in the development of next-generation therapeutics like ADCs and PROTACs, where homogeneity and site-specificity are directly linked to efficacy and safety. As our understanding of these chemistries continues to grow, so too will the innovative applications of these remarkable molecular tools.

References

-

PrepChem. Synthesis of Allyl Glyoxylate Monohydrate. [Link]

-

Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Wikipedia. Thiol-ene reaction. [Link]

-

Liu, F. et al. Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules2014 , 19, 14460-14489. [Link]

-

Rose, K. et al. Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template. J. Pept. Res.2000 , 55, 469-477. [Link]

-

Kalia, J. & Raines, R. T. BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Danishefsky, S. J. et al. Aldehyde Capture Ligation without Involving a Side Chain Functional Group. Angew. Chem. Int. Ed.2012 , 51, 9830-9834. [Link]

-

Hudak, J. E. & Bertozzi, C. R. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag. Angew. Chem. Int. Ed.2012 , 51, 4161-4165. [Link]

-

LookChem. Cas 1791-26-0,4-VINYL-BENZALDEHYDE. [Link]

-

Bertozzi, C. R. et al. Aldehyde tag enables site-specific protein modification. [Link]

-

Kölmel, D. K. & Kool, E. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chem. Rev.2017 , 117, 10358-10376. [Link]

-

Organic Chemistry at the University of Colorado Boulder. Protecting Groups. [Link]

-

Krische, M. J. et al. Catalytic Addition of Simple Alkenes to Carbonyl Compounds Using Group 10 Metals. Acc. Chem. Res.2008 , 41, 1431-1443. [Link]

-

Senge, M. O. et al. Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. Molecules2023 , 28, 5768. [Link]

-

AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. [Link]

-

Liu, J. THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBORATION. PhD Dissertation, Auburn University2023 . [Link]

-

Zhu, C. et al. 1,2,3-Trifunctionalization of α,α-disubstituted vinyl aldehydes with concomitant radical 1,2-migration of formyl group. Org. Chem. Front.2020 , 7, 236-241. [Link]

-

Creative Biolabs. Heterobifunctional Crosslinkers. [Link]

-

Lowary, T. L. et al. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydr. Res.2011 , 346, 193-200. [Link]

-

Fujioka, H. et al. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. J. Org. Chem.2012 , 77, 8436-8445. [Link]

-

Wikipedia. Protecting group. [Link]

-

Wang, J. et al. Synthesis of α‐vinyl carbonyl compounds. [Link]

-

Yu, W. et al. Development of a Safe and Scalable Process for the Preparation of Allyl Glyoxalate. Org. Process Res. Dev.2018 , 22, 148-153. [Link]

-

Rashidian, M. et al. Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]

-

Lowary, T. L. et al. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydr. Res.2011 , 346, 193-200. [Link]

-

Peterson, J. R. Design and applications of bifunctional small molecules: Why two heads are better than one. Chem. Soc. Rev.2005 , 34, 475-486. [Link]

-

Patsnap. Preparation method of allyl amyl glycolate. [Link]

-

Clayden, J. et al. Reactions of Aldehydes and Ketones and their Derivatives. Comprehensive Organic Synthesis II2014 , 6, 1-52. [Link]

-

Organic Chemistry Portal. Synthesis of aldehydes by oxidation of alkenes. [Link]

-

Northrop, B. H. & Coffey, R. N. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. J. Am. Chem. Soc.2012 , 134, 13804-13817. [Link]

-

Spencer, J. et al. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Med. Chem. Lett.2025 , 16, 278-284. [Link]

-

Spencer, J. et al. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Med. Chem. Lett.2025 , 16, 278-284. [Link]

-

Li, J. et al. Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. CCS Chem.2025 . [Link]

-

Li, Y. et al. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. Chembiochem2014 , 15, 1786-1792. [Link]

-

Albericio, F. et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Int. J. Mol. Sci.2024 , 25, 3527. [Link]

-

Graphviz Forum. Graph with orthogonal edges. [Link]

-

Stack Overflow. graphviz - Forcing orthogonal (vertical or horizontal) edges with dot. [Link]

-

Zhang, K. et al. Concurrent thiol–ene competitive reactions provide reprocessable, degradable and creep-resistant dynamic–permanent hybrid covalent networks. Green Chem.2020 , 22, 2623-2631. [Link]

-

Jones, M. W. & Fairfax, D. J. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Mini Rev. Org. Chem.2015 , 12, 139-147. [Link]

-

Raue, A. et al. Visualization of the concepts of the orthogonal method. [Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

-

Graphviz Forum. Regarding graphviz's "orthogonal" edge routing. [Link]

-

YouTube. Orthogonal Layouts (1/5): Topology - Shape - Metrics | Visualization of Graphs. [Link]

-

Fengchen. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [Link]

-

LibreTexts. 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. [Link]

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. raineslab.com [raineslab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-(But-3-en-1-yl)benzaldehyde as an intermediate in organic synthesis

Executive Summary

4-(But-3-en-1-yl)benzaldehyde (CAS: 358751-00-5) is a high-value bifunctional building block distinguished by its "remote" terminal alkene and a reactive para-aldehyde handle.[1] Unlike its allyl analog, the butenyl tether provides critical conformational flexibility and ring-size expansion capabilities, making it an indispensable intermediate in the synthesis of macrocyclic peptidomimetics , stapled peptides , and fragment-based drug discovery (FBDD) libraries.

This guide outlines the validated protocols for its synthesis, handling, and application in Ring-Closing Metathesis (RCM)-driven workflows.

| Compound Attribute | Specification |

| IUPAC Name | 4-(But-3-en-1-yl)benzaldehyde |

| CAS Number | 358751-00-5 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Key Functionality | Electrophilic Aldehyde (C1) + Nucleophilic/Metathesis-active Alkene (C4) |

| Storage | 2–8°C, under Argon (Oxidation sensitive) |

Synthesis Protocol: The Negishi Coupling Approach

While Suzuki-Miyaura coupling is common, the installation of unactivated alkyl chains (sp³-sp² coupling) is best achieved via Negishi coupling to prevent

Reagents & Materials

-

Substrate: 4-Bromobenzaldehyde diethyl acetal (Protected to prevent side reactions).

-

Reagent: 3-Butenylzinc bromide (0.5 M in THF).

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge Pd(dppf)Cl₂ (3 mol%) and 4-Bromobenzaldehyde diethyl acetal (1.0 equiv, 10 mmol). Add anhydrous THF (20 mL).

-

Organozinc Addition: Cool the solution to 0°C. Add 3-Butenylzinc bromide (1.2 equiv, 24 mL of 0.5 M solution) dropwise via syringe pump over 30 minutes. Note: Slow addition controls the exotherm and prevents homocoupling.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The acetal spot should disappear/shift.

-

Quench & Deprotection (One-Pot): Cool to 0°C. Quench carefully with 1M HCl (30 mL). Stir vigorously for 2 hours at RT. This step simultaneously quenches the zinc reagent and hydrolyzes the acetal back to the aldehyde.

-

Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with sat. NaHCO₃ and Brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). Target Yield: 85-92%.[1][2]

Application Workflow: Macrocyclic Peptidomimetics

The primary utility of 4-(But-3-en-1-yl)benzaldehyde lies in its ability to serve as a "cap" or "linker" that facilitates Ring-Closing Metathesis (RCM) .[1] By reacting the aldehyde with an amine (e.g., an amino acid ester) and subsequently closing the ring with another alkene, researchers can lock peptides into bioactive conformations.

The "Anchor-and-Close" Strategy

-

Reductive Amination (The Anchor): The aldehyde reacts with a homoallylic amine or an amino acid derivative containing a terminal alkene.

-

Acylation/Functionalization: The secondary amine formed is often acylated to introduce further complexity.

-

RCM (The Close): Grubbs II or Hoveyda-Grubbs catalysts cyclize the two terminal alkenes, forming a macrocycle.

Visual Pathway (DOT Diagram)

Figure 1: The "Anchor-and-Close" strategy utilizes the aldehyde for attachment and the alkene for cyclization.[1]

Advanced Protocol: Diversity-Oriented Synthesis (DOS)

In FBDD, this molecule acts as a branching point. The aldehyde and alkene are orthogonal handles.

Protocol: Orthogonal Functionalization

Step A: The Aldehyde Branch (Ugi Reaction)

-

Purpose: To generate a peptidomimetic backbone.

-

Reagents: 4-(But-3-en-1-yl)benzaldehyde (1.0 eq), Aniline (1.0 eq), Benzoic Acid (1.0 eq), t-Butyl Isocyanide (1.0 eq).[1]

-

Conditions: MeOH, RT, 24h.

-

Outcome: Formation of an

-amino acyl amide retaining the terminal butenyl chain.[1]

Step B: The Alkene Branch (Cross-Metathesis)

-

Purpose: To extend the chain or introduce polar groups.

-

Reagents: Ugi Product (from Step A), Methyl Acrylate (5.0 eq), Hoveyda-Grubbs II (5 mol%).

-

Conditions: DCM, reflux, 12h.

-

Outcome: An

-unsaturated ester ready for Michael addition or polymerization.[1]

| Reaction Stage | Reactivity Handle | Reagent Class | Product Type |

| Stage 1 | Aldehyde (-CHO) | Isocyanide/Amine | Ugi Scaffold (Peptidomimetic) |

| Stage 2 | Alkene (-CH=CH₂) | Acrylate/Olefin | Functionalized Linker |

| Stage 3 | Alkene (Post-CM) | Nucleophile | Heterocycle/Saturated Ester |

Quality Control & Troubleshooting

Self-Validating the Protocol: To ensure the integrity of the intermediate before committing to expensive RCM steps, perform the following checks:

-

¹H NMR Verification (Diagnostic Peaks):

-

Purity Check (GC-MS):

-

Look for the parent ion (

= 160). -

Common Impurity: 4-butylbenzaldehyde (over-reduction during synthesis) or benzoic acid derivatives (oxidation).[1]

-

Storage: Store under Argon at 4°C. The terminal alkene is prone to slow auto-oxidation to epoxides if left in air.[1]

References

-

Negishi Coupling for Alkyl-Aryl Bonds

-

RCM in Drug Discovery

-

Synthesis of Benzaldehyde Derivatives

-

Ugi Reaction Applications

Sources

Application Note: Chemoselective Reductive Amination of 4-(But-3-en-1-yl)benzaldehyde

Executive Summary & Scope

This application note details the protocol for the reductive amination of 4-(But-3-en-1-yl)benzaldehyde with primary or secondary amines.

The critical synthetic challenge with this substrate is the chemoselectivity required to reduce the intermediate imine (C=N) while preserving the terminal alkene (C=C) on the butyl chain. Standard catalytic hydrogenation methods (e.g.,

This guide utilizes the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which offers superior selectivity and safety compared to traditional cyanoborohydride methods.

Chemical Logic & Mechanism

The Chemoselectivity Challenge

The substrate contains two reducible functionalities:

-

Aldehyde (Electrophile): Reacts with amine to form an imine.

-

Terminal Alkene (Nucleophile/Electrophile): Susceptible to hydrogenation or hydroboration if incorrect reagents are used.

Why Sodium Triacetoxyborohydride (STAB)?

STAB (

-

Electronic Effect: The acetoxy groups stabilize the boron-hydride bond, making it less nucleophilic than Sodium Borohydride (

). Consequently, STAB reduces the protonated imine (formed in situ) much faster than it reduces the neutral aldehyde. -

Safety: Unlike Sodium Cyanoborohydride (

), STAB produces no toxic cyanide byproducts. -

Alkene Tolerance: STAB is inert toward non-conjugated alkenes under standard conditions.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the "forbidden" side reactions.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-(But-3-en-1-yl)benzaldehyde | 1.0 | Substrate | Typically a pale yellow oil. |

| Amine (R-NH2) | 1.1 - 1.2 | Nucleophile | Use 1.5 eq if amine is volatile. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive.[1] Weigh quickly. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Standard solvent. See Safety Note. |

Safety Note: DCE is a suspected carcinogen. If DCE is restricted, Tetrahydrofuran (THF) is a viable alternative, though reaction rates may be slightly slower. Avoid Methanol with STAB as it degrades the reagent.

Step-by-Step Procedure

Step 1: Imine Formation[2][3][4]

-

Charge a dry reaction flask (equipped with a stir bar and nitrogen inlet) with 4-(But-3-en-1-yl)benzaldehyde (1.0 equiv).

-

Dissolve in DCE (concentration ~0.1 M).

-

Add the Amine (1.1–1.2 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Note: If using a secondary amine or an amine salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base the amine, and increase AcOH to 2.0 equiv.

-

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This allows the equilibrium to shift toward the imine.

-

Step 2: Selective Reduction

-

Cool the mixture slightly (0°C) if the reaction scale is >5g to manage exotherm; otherwise, remain at RT.

-

Add STAB (1.4 equiv) in a single portion.

-

Remove cooling bath (if used) and stir at RT under nitrogen.

-

Monitor: Check reaction progress via TLC or LC-MS after 2–4 hours.

-

Target: Disappearance of Aldehyde.[5]

-

Observation: If aldehyde persists after 4 hours, add an additional 0.3 equiv of STAB.

-

Step 3: Quench & Workup[6]

-

Quench: Slowly add saturated aqueous

solution.-

Caution: Gas evolution (

) will occur.

-

-

Boron Complex Management: Stir the biphasic mixture vigorously for 15–20 minutes.

-

Tip: If the emulsion is stubborn (common with boron), add a small amount of saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 1 hour.

-

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Combine organic layers, wash with Brine, dry over

, and concentrate in vacuo.

Quality Control & Validation

To confirm the success of the reaction and the integrity of the alkene handle, analyze the

| Functional Group | Proton ( | Diagnostic Change |

| Aldehyde (-CHO) | ~10.0 (Singlet) | Must Disappear. Presence indicates incomplete reaction. |

| Imine (-CH=N-) | ~8.3 - 8.5 | Must Disappear. Presence indicates incomplete reduction. |

| Benzylic Amine (-CH | ~3.8 - 4.2 | New Signal. Appears as a singlet (or doublet if coupled). |

| Terminal Alkene (=CH) | ~5.8 (Multiplet) | Must Remain. Integration should match the aromatic protons. |

| Terminal Alkene (=CH | ~5.0 (Multiplet) | Must Remain. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or wet solvent. | Ensure DCE is dry (molecular sieves). Increase AcOH to 2.0 equiv to activate the imine. |

| Dialkylation | Primary amine is too nucleophilic. | Use a large excess of amine (3-5 equiv) or switch to a stepwise method (form imine in MeOH, evaporate, then reduce in THF). |

| Alkene Reduction | Contamination with transition metals. | Ensure stir bars and flasks are clean. Avoid using |

| Emulsion during Workup | Boron-amine complexes. | Use Rochelle's Salt (Potassium Sodium Tartrate) during the quench and stir until layers clarify. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][3][4][8][11] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

Application Note: Olefin Metathesis Protocols for 4-(But-3-en-1-yl)benzaldehyde

Abstract

This technical guide outlines optimized protocols for utilizing 4-(But-3-en-1-yl)benzaldehyde (referred to herein as Substrate-A ) in olefin metathesis reactions. Due to the presence of a reactive terminal alkene distal to an electron-withdrawing aldehyde moiety, Substrate-A serves as a versatile "linker" scaffold in drug discovery and materials science. This document details catalyst selection, reaction thermodynamics, and step-by-step protocols for both Cross-Metathesis (CM) and Self-Metathesis (Homodimerization) , with a focus on suppressing non-productive isomerization and maximizing turnover number (TON).

Introduction & Substrate Analysis

The Molecule

Substrate-A features a terminal butenyl chain attached to the para-position of a benzaldehyde.

-

Olefin Classification: According to the Grubbs-Chatterjee model, the terminal alkene is a Type I Olefin (rapid homodimerization).

-

Electronic Environment: The two methylene spacers (

) effectively isolate the alkene from the electron-withdrawing aldehyde group. Consequently, the alkene exhibits reactivity profiles similar to 1-hexene rather than styrene. -

Functional Group Tolerance: While modern Ruthenium catalysts are tolerant of aldehydes, the carbonyl oxygen possesses lone pairs capable of reversible coordination to the Ru-center, potentially retarding the rate if concentration is uncontrolled.

Strategic Utility

In medicinal chemistry, Substrate-A is frequently used to "install" an aldehyde handle onto a complex scaffold via Cross-Metathesis, allowing for subsequent reductive amination or Wittig olefination.

Catalyst Selection Guide